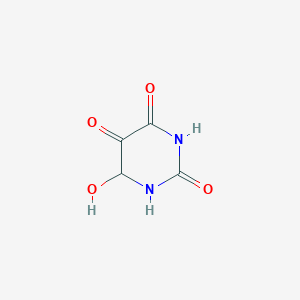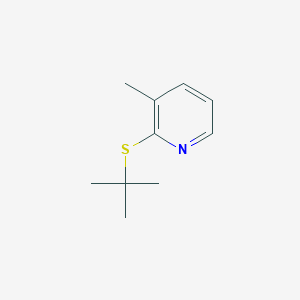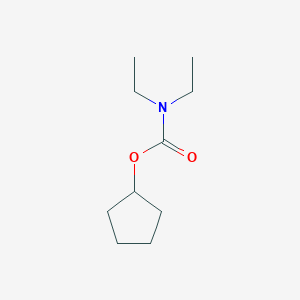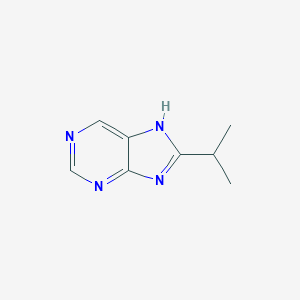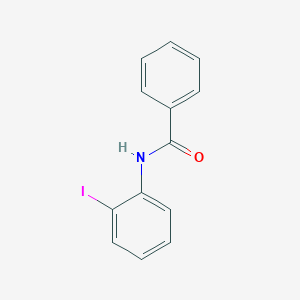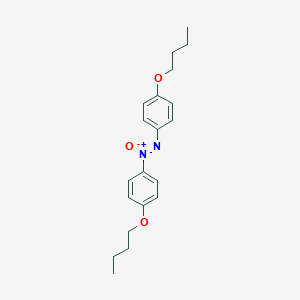
Diazene, bis(4-butoxyphenyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Diazene, bis(4-butoxyphenyl)-, 1-oxide” is a chemical compound with the molecular formula C20H26N2O3 . It is also known as Azoxy-bis-(p-n-butoxybenzene) .
Molecular Structure Analysis
The molecular structure of “Diazene, bis(4-butoxyphenyl)-, 1-oxide” consists of 20 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 342.4320 g/mol .Aplicaciones Científicas De Investigación
Liquid Crystals
4,4’-Dibutoxyazoxybenzene is a typical liquid crystal with a nearly linear structure . It is used in the study of liquid crystals, which are substances that exhibit a phase of matter that has properties between those of conventional liquids and those of solid crystals.
Thermodynamic Studies
This compound is used in thermodynamic studies. Various thermoacoustic and anharmonic parameters such as the isochoric temperature coefficient of internal pressure (X), isochoric temperature coefficient of volume expansivity (X′), reduced compressibility (β∼), reduced volume (V ∼), isothermal microscopic Gruneisen parameter (Γ), fractional free volume (f), and Sharma parameter (So) can be investigated using this compound .
Proton Magnetic Resonance Studies
4,4’-Dibutoxyazoxybenzene is used in proton magnetic resonance studies. Experimental linewidth (2.3 to 3.1 G) vs temperature measurements are given for the broad triplet nuclear magnetic resonance lines of the nematic phases of 4,4’-dibutoxyazoxybenzene .
Intermolecular Interaction Studies
The temperature dependence of various parameters gives a basic understanding about the intermolecular interactions in general. These studies also can be applied to a solute in dilute solutions .
Volumetric Measurements
In the field of volumetric measurements, this compound is used to determine different parameters in the case of a liquid crystal .
Material Science
In material science, 4,4’-Dibutoxyazoxybenzene is used in the study of materials that have properties of both liquids and crystals. It helps in understanding the behavior of these materials under different conditions .
Mecanismo De Acción
Target of Action
This compound is a type of liquid crystal , but its specific interactions with biological targets are not clearly defined
Mode of Action
As a liquid crystal, it may interact with its environment in a unique way compared to other types of compounds . .
Action Environment
Factors such as temperature may affect its state and therefore its interactions with other molecules . .
Propiedades
IUPAC Name |
(4-butoxyphenyl)-(4-butoxyphenyl)imino-oxidoazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFZDFCLDVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(4-butoxyphenyl)-, 1-oxide | |
CAS RN |
17051-01-3 |
Source


|
| Record name | Diazene, 1,2-bis(4-butoxyphenyl)-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q & A
Q1: What can we learn about the intermolecular interactions of Diazene, bis(4-butoxyphenyl)-, 1-oxide from its physical properties?
A1: By measuring the density of Diazene, bis(4-butoxyphenyl)-, 1-oxide at different temperatures, researchers can calculate various thermodynamic parameters, including the coefficient of volume expansion (α), the isochoric temperature coefficient of internal pressure (X), and the isothermal microscopic Gruneisen parameter (Γ) []. These parameters provide insights into the intermolecular interactions within the liquid crystal. For example, the temperature dependence of these parameters can reveal information about the strength and nature of the forces between the molecules.
A2: Yes, proton magnetic resonance (PMR) studies have been conducted on Diazene, bis(4-butoxyphenyl)-, 1-oxide in its nematic phase []. Researchers observed a broad triplet line in the NMR spectra, with a linewidth ranging from 2.3 to 3.1 G depending on the temperature. This triplet line provides information about the molecular orientation and dynamics within the liquid crystalline phase.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
